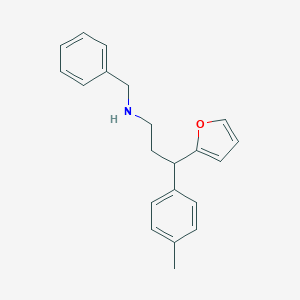![molecular formula C20H26N6O3S B458887 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with N-phenyl-propionamide in the presence of a suitable base. The reaction is carried out in a solvent such as dioxane or water, and the temperature is maintained between 70°C and 80°C .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation to enhance the reaction rate and yield. The use of a multimode reactor, such as Synthos 3000, allows for efficient heating and mixing of the reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Applications De Recherche Scientifique
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with DNA and inhibition of tyrosine kinase domains. The compound binds to DNA, thereby inhibiting DNA replication and inducing cytotoxic effects in tumor cells. Additionally, it inhibits the tyrosine kinase domain of cell-surface receptors, which plays a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol .
Altretamine: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
Tretamine: 2,4,6-Triethyleneimino-1,3,5-triazine.
Uniqueness
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its dual functionality, combining the triazine ring with morpholine and phenyl-propionamide moieties. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C20H26N6O3S |
|---|---|
Poids moléculaire |
430.5g/mol |
Nom IUPAC |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N6O3S/c1-15(17(27)21-16-5-3-2-4-6-16)30-20-23-18(25-7-11-28-12-8-25)22-19(24-20)26-9-13-29-14-10-26/h2-6,15H,7-14H2,1H3,(H,21,27) |
Clé InChI |
YKGBCXHAMZKLCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-bis(butylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B458804.png)
acetate](/img/structure/B458805.png)
![ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B458807.png)


![N-[(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B458811.png)
![2-[(5-Methyl-2-oxotetrahydrofuran-3-yl)acetyl]hydrazinecarbothioamide](/img/structure/B458813.png)
![4,4-Dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458815.png)
![4,4-dimethyl-8-(2-methylpropyl)-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458817.png)
![8-(Furan-2-yl)-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B458818.png)
![2-(isopentylsulfanyl)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1'-cyclopentane](/img/structure/B458820.png)
![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
